molecular formula C10H13NO2 B1291513 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile CAS No. 124499-35-0

2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile

Cat. No. B1291513
Key on ui cas rn: 124499-35-0
M. Wt: 179.22 g/mol
InChI Key: IGDLFUWXBQNWJP-UHFFFAOYSA-N
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Patent
US05034381

Procedure details

To a suspension of sodium hydride (50% in mineral oil, 1.15 g, washed with hexane) in toluene (50 ml) is added a solution of diethyl cyanomethylphosphonate (4.25 g) in toluene (50 ml) dropwise under nitrogen and the mixture is stirred 30 minutes longer. A solution of 1,4-cyclohexanedione monoethylene ketal (3.12 g) in toluene (50 ml) is added dropwise under nitrogen at room temperature. After 10 minutes, ice water is added under vigorous stirring. The aqueous layer is collected and extracted several times with ether. The combined toluene-ether extracts are washed with water, then brine, dried over sodium sulphate and concentrated to dryness at reduced pressure. The residual oil is chromatographed through a 25×140 mm column of silica gel, using methylene chloride as solvent to afford an oil which gradually crystallizes to give 8-cyanomethylene-1,4-dioxaspiro[4.5]decane.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3.12 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH2:5]P(=O)(OCC)OCC)#[N:4].[CH2:14]1[O:24][C:17]2([CH2:22][CH2:21][C:20](=O)[CH2:19][CH2:18]2)[O:16][CH2:15]1>C1(C)C=CC=CC=1>[C:3]([CH:5]=[C:20]1[CH2:21][CH2:22][C:17]2([O:24][CH2:14][CH2:15][O:16]2)[CH2:18][CH2:19]1)#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.25 g
Type
reactant
Smiles
C(#N)CP(OCC)(OCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
3.12 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred 30 minutes longer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer is collected
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ether
WASH
Type
WASH
Details
The combined toluene-ether extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil is chromatographed through a 25×140 mm column of silica gel
CUSTOM
Type
CUSTOM
Details
to afford an oil which
CUSTOM
Type
CUSTOM
Details
gradually crystallizes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C=C1CCC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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